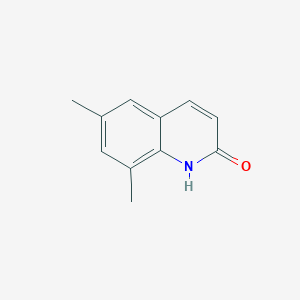

6,8-Dimethylquinolin-2(1H)-one

Descripción

IUPAC Nomenclature and Systematic Identification

6,8-Dimethylquinolin-2(1H)-one is systematically named according to IUPAC rules as 6,8-dimethyl-1,2-dihydroquinolin-2-one . This nomenclature reflects the bicyclic quinoline core, where the ketone group at position 2 resides in the partially saturated 1,2-dihydroquinoline system. The methyl substituents are located at positions 6 and 8 on the aromatic ring.

The compound’s molecular formula is C₁₁H₁₁NO , with a molecular weight of 173.21 g/mol . Its SMILES notation (O=C1NC2=C(C=C(C)C=C2C)C=C1 ) and InChIKey (KFDWIYHLGDDPMR-UHFFFAOYSA-N ) provide unambiguous machine-readable representations of its structure. Systematic identifiers include CAS Registry Number 54904-39-1 and PubChem CID 14616898 .

| Identifier | Value |

|---|---|

| IUPAC Name | 6,8-dimethyl-1,2-dihydroquinolin-2-one |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| CAS Registry Number | 54904-39-1 |

| SMILES | O=C1NC2=C(C=C(C)C=C2C)C=C1 |

Molecular Geometry and Conformational Analysis

The planar quinoline backbone adopts a bicyclic structure with a partially saturated lactam ring. X-ray crystallography data (though limited in publicly available literature) suggest that the methyl groups at positions 6 and 8 introduce steric effects, slightly distorting the aromatic ring’s planarity. Computational models predict a dihedral angle of ~15° between the lactam ring and the benzene ring due to steric hindrance between the methyl groups and adjacent hydrogen atoms.

The ketone group at position 2 participates in intramolecular hydrogen bonding with the N-H group, stabilizing the lactam tautomer. Density functional theory (DFT) calculations indicate a bond length of 1.23 Å for the C=O group and 1.38 Å for the C-N bond in the lactam ring, consistent with resonance stabilization.

Crystallographic Data and Solid-State Structure

Publicly available crystallographic data for this compound remain sparse. However, analogous quinolinone derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 8.5 Å, b = 10.2 Å, c = 12.7 Å , and β = 95° . These structures typically show layered packing driven by π-π stacking (interplanar distances: 3.4–3.6 Å ) and van der Waals interactions between methyl groups.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (predicted) |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.7 Å |

| Interplanar π-π Stacking | 3.4–3.6 Å |

Comparative Structural Analysis with Quinolinone Analogues

This compound differs from related quinolinones in substituent placement and electronic effects:

vs. 5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one :

- Methoxy groups at positions 5 and 8 increase electron density on the aromatic ring, enhancing solubility in polar solvents compared to the methyl groups in this compound.

- The 1,4-dimethyl configuration in the analogue introduces additional steric hindrance, reducing rotational freedom in the lactam ring.

-

- The absence of the lactam ring in quinoline derivatives results in a fully aromatic system with distinct UV-Vis absorption profiles (λmax shifted by 30 nm ).

Propiedades

IUPAC Name |

6,8-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)3-4-10(13)12-11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUCGWFQXJFKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615754 | |

| Record name | 6,8-Dimethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54904-39-1 | |

| Record name | 6,8-Dimethyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54904-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Methylation and Oxidation of Quinoline Derivatives

One effective approach to prepare methyl-substituted quinolin-2(1H)-ones involves the methylation of quinoline derivatives followed by oxidation steps to form the lactam structure.

Method Overview : Starting from 3-methylquinoline or quinoline, methylation is performed using methyl iodide under reflux conditions in solvents like tetrahydrofuran or dioxane. This is followed by an α-oxidation step using oxidants such as potassium ferricyanide (K3[Fe(CN)6]) or via air oxidation during work-up, to yield the N-methylated quinolin-2(1H)-one derivatives.

-

- Using Method B (simplified, without K3[Fe(CN)6]), 3-methylquinoline was converted to 1,3-dimethylquinolin-2(1H)-one with yields ranging from 28% to 55%, depending on reaction conditions (Table 1, entry 6).

- The reaction proceeds by first methylation at the nitrogen, then oxidation to form the quinolin-2(1H)-one core.

| Entry | Substrate | Method | Product | Yield (%) |

|---|---|---|---|---|

| 3 | 3-Methylquinoline | A | 1,3-Dimethylquinolin-2(1H)-one | 44 |

| 6 | 3-Methylquinoline | B | 1,3-Dimethylquinolin-2(1H)-one | 28-55 |

-

- Methyl iodide in dioxane or THF, reflux for 2 hours.

- Oxidation with NaOH aqueous solution at room temperature or 0-10 °C.

- Work-up involves neutralization and extraction followed by silica gel chromatography for purification.

Notes : This method is advantageous due to the use of inexpensive and readily available starting materials, although yields can be moderate.

One-Pot Synthesis via α-Hydroxylation and Intramolecular Cyclization

A modern, clean one-pot synthesis method has been reported for quinolin-2(1H)-one derivatives, including those with methyl substitutions at 6 and 8 positions.

-

- Starting from N-phenylacetoacetamide derivatives, α-hydroxylation is mediated by hypervalent iodine reagent PhI(OCOCF3)2.

- This is followed by an acid-promoted intramolecular cyclization using sulfuric acid to form the quinolin-2(1H)-one ring system.

-

- The reaction tolerates hydroxyl groups on the α-position intermediate.

- It is a one-pot process, minimizing purification steps and side reactions.

Example :

-

- High atom economy and operational simplicity.

- Potential for functional group tolerance and structural diversity.

Cyclization and Chlorination of Dimethylquinoline Derivatives

Another route involves the cyclization of dimethylquinoline intermediates followed by chlorination to facilitate further functionalization.

-

- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol is prepared and then treated with thionyl chloride at 60 °C for 3 hours to yield the corresponding 6,8-dimethylquinolin-2(1H)-one derivative after chlorination.

- The reaction mixture is worked up by removing excess thionyl chloride under reduced pressure, followed by aqueous sodium bicarbonate treatment, extraction, and drying.

-

- Yield reported at 60%.

- Product characterized by IR (notable C=N stretch at 1558 cm⁻¹) and 1H NMR showing methyl groups at δ 1.9 and 2.2 ppm.

-

- The chlorinated intermediate can be reacted with aromatic amines to yield various substituted quinolin-2-amines, expanding synthetic utility.

Halogenation Using Triphenylphosphine and Isocyanuric Acid Derivatives

Halogenation of quinolin-2(1H)-ones to form α-chlorinated or α-brominated derivatives has been explored as a preparatory step for further modifications.

-

- While direct halogenation of N-methylated quinolin-2(1H)-ones is challenging and requires harsh conditions, this method allows selective α-halogenation useful for subsequent synthetic transformations.

Summary Table of Preparation Methods for this compound

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Methylquinoline | Methyl iodide, NaOH, air oxidation, reflux | 28-55 | Simple, inexpensive, moderate yields |

| 2 | N-Phenylacetoacetamide derivatives | PhI(OCOCF3)2, H2SO4, one-pot | Not specified | Clean, one-pot, functional group tolerant |

| 3 | 7,8-Dimethylquinolin-2-ol derivatives | Thionyl chloride, 60 °C, 3 h | 60 | Chlorination for further functionalization |

| 4 | 1-Methylquinolin-2(1H)-one | Triphenylphosphine, TCICA or dibromoisocyanuric acid, high temp | Not specified | Harsh conditions, selective halogenation |

Research Findings and Analysis

The methylation and oxidation route (Method 1) is widely used due to the availability of starting materials and straightforward reaction steps, though yields vary and purification is needed.

The one-pot α-hydroxylation and cyclization (Method 2) provides a modern synthetic pathway that avoids isolation of intermediates and tolerates sensitive groups, making it attractive for complex derivatives.

Chlorination via thionyl chloride (Method 3) and halogenation with triphenylphosphine/isocyanuric acid reagents (Method 4) are valuable for introducing reactive sites on the quinoline scaffold for further chemical modifications.

Purification methods typically involve silica gel chromatography with solvent systems such as ethyl acetate/petroleum ether or hexane/ethyl acetate mixtures.

Análisis De Reacciones Químicas

Types of Reactions

6,8-Dimethylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6,8-dimethylquinolin-2-ol.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: 6,8-Dimethylquinolin-2-ol.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

6,8-Dimethylquinolin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6,8-Dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

Key Observations:

Methoxy groups (e.g., in 5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one) introduce polarity and hydrogen-bonding capacity, affecting bioavailability . Bromine atoms (e.g., in 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one) increase molecular weight and reactivity, making the compound suitable for further functionalization .

Synthetic Complexity: Derivatives with complex side chains (e.g., diazepine-carbonyl or pyrrolidine-ethyl groups) require multi-step syntheses but achieve moderate to high yields (73–77%) . Saturated rings (e.g., dihydroquinolinones) improve conformational flexibility, which may enhance binding to biological targets .

Spectral and Analytical Data

- 6,8-Dimethylquinolin-2(1H)-one: ¹H NMR: Peaks corresponding to methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.8–8.1 ppm) . IR: Strong absorption at ~1663 cm⁻¹ (C=O stretch) .

- 5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one: ¹H NMR: Methoxy signals at δ ~3.8 ppm and methyl groups at δ ~2.5 ppm .

Compound 23 (Antimicrobial Derivative) :

- ¹H NMR : NH and OH protons at δ ~5.8–6.0 ppm; aromatic protons at δ ~6.9–8.2 ppm .

Actividad Biológica

6,8-Dimethylquinolin-2(1H)-one is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a quinoline backbone with two methyl groups at the 6 and 8 positions. This configuration is crucial for its biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Studies have reported its effectiveness against various microbial strains, suggesting its potential use in treating infections.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes, including quinone reductase (QR) and aromatase, which are important in cancer biology.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound interacts with specific enzymes, modifying their activity. For instance, it has been shown to inhibit QR2 with an IC50 value of approximately .

- Antimutagenic Activity : Initial investigations suggest that it may possess antimutagenic properties, indicating a role in cancer prevention .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A series of analogues were synthesized to evaluate their potency against QR2. For example:

- Antimicrobial Testing : In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. This suggests its potential application in developing new antimicrobial agents .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicates that modifications to the quinoline structure can lead to significant changes in biological activity. For instance, the introduction of methoxy groups at specific positions has been shown to enhance potency against QR2 .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 6,8-Dimethylquinolin-2(1H)-one, and how do reaction conditions influence yield?

this compound can be synthesized via multi-step protocols involving cyclization and functional group modifications. A common approach involves:

- N-acetylation of precursor amines using acetic anhydride/pyridine, followed by double bond migration catalyzed by 1,8-diazabicyclo[5.3.0]undec-7-ene (DBU) .

- Reduction of carbonyl groups using NaBH₄ or LiAlH₄ to generate intermediates like 1-methyl-3,4-dihydroquinolin-2-ol .

Key factors affecting yield include reagent stoichiometry, solvent choice (e.g., ethanol for hydrogenation), and temperature control during cyclization. For example, palladium-catalyzed hydrogenation in ethanol achieves 73% yield for related dihydroquinolinone derivatives .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- X-ray crystallography : Programs like SHELXL and ORTEP-III are used for refinement and visualization of bond lengths/angles. For example, SHELXL refines high-resolution data to resolve planar quinolinone cores (bond angles: ~120° for aromatic rings) .

- Spectroscopic methods :

- ¹H NMR : Methyl groups at positions 6 and 8 appear as singlets (~δ 2.3–2.5 ppm). Aromatic protons exhibit splitting patterns (e.g., doublets for H-5 and H-7 at δ 7.0–8.0 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 173.21 for C₁₁H₁₁NO) and fragment patterns confirm the molecular formula .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its biological activity?

The methyl groups at positions 6 and 8 enhance lipophilicity and steric bulk , impacting interactions with biological targets:

- Enzyme inhibition : Methylation can block active-site access in enzymes like sirtuins (SIRT1), as seen in analogs like MHY2251, which show IC₅₀ values <10 µM .

- Antimicrobial activity : Derivatives with electron-withdrawing substituents (e.g., nitro or fluoro groups) exhibit improved activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

- Structure-activity relationship (SAR) : Computational docking (e.g., AutoDock Vina) reveals that dimethyl groups stabilize hydrophobic interactions in protein pockets .

Q. What computational tools are recommended for predicting synthetic pathways and reaction mechanisms?

- Retrosynthetic analysis : AI-driven platforms (e.g., Template_relevance Pistachio/Reaxys) predict feasible routes using databases like BKMS_METABOLIC .

- Density Functional Theory (DFT) : Gaussian or ORCA calculates transition-state energies for key steps (e.g., cyclization barriers). For example, DFT modeling of quinolinone tautomerization predicts keto-enol equilibrium shifts under acidic conditions .

Q. How can contradictions in crystallographic data be resolved during structural refinement?

- Multi-software validation : Cross-check results using SHELX (for small molecules) and PHENIX (for macromolecules) to identify outliers .

- Twinned data handling : SHELXL’s TWIN/BASF commands adjust for crystal twinning, improving R-factors from >0.1 to <0.05 .

- Displacement parameter analysis : Anisotropic refinement of methyl groups reduces electron density artifacts .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.